ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE
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Overview
Description
ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl ester group, a morpholine ring, and an amino-oxoethoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoate core, followed by the introduction of the morpholine ring and the amino-oxoethoxy group. Common reagents used in these reactions include ethyl chloroformate, morpholine, and various amines. Reaction conditions may involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds, such as:
Ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar amino-oxoethoxy group but differs in its core structure and functional groups.
Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxybenzyl]amino}-2-(4-morpholinyl)benzoate: This compound is closely related but includes a chloro group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H29N3O6 |
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Molecular Weight |
443.5g/mol |
IUPAC Name |
ethyl 5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H29N3O6/c1-3-31-23(28)18-13-17(5-6-19(18)26-8-10-30-11-9-26)25-14-16-4-7-20(21(12-16)29-2)32-15-22(24)27/h4-7,12-13,25H,3,8-11,14-15H2,1-2H3,(H2,24,27) |
InChI Key |
LEISWBICZWOBQV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC)N3CCOCC3 |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC)N3CCOCC3 |
Origin of Product |
United States |
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